molecular formula C16H17FN6O3S B6542383 1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-90-9

1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542383
CAS No.: 1021216-90-9
M. Wt: 392.4 g/mol
InChI Key: QMOZPBWJROHLFL-UHFFFAOYSA-N
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Description

The compound 1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a sulfonamide-linked piperazine derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is associated with bromodomain and extraterminal (BET) protein inhibition, particularly targeting BRD4, a key regulator of oncogenes like c-Myc . The 5-fluoro-2-methoxybenzenesulfonyl group enhances solubility and binding specificity, while the triazolopyridazine-piperazine moiety facilitates interactions with bromodomain acetyl-lysine binding pockets .

Properties

IUPAC Name

6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O3S/c1-26-13-3-2-12(17)10-14(13)27(24,25)22-8-6-21(7-9-22)16-5-4-15-19-18-11-23(15)20-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZPBWJROHLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on a review of diverse literature.

Chemical Structure and Properties

The compound's chemical formula is C14H15FN6O2SC_{14}H_{15}FN_{6}O_{2}S with a molecular weight of approximately 358.39 g/mol. It features a piperazine moiety linked to a sulfonyl group and a triazolo-pyridazine framework, which are critical for its biological activity. The structural diversity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine ring : Utilizing appropriate reagents under controlled conditions to ensure high yield.
  • Introduction of the sulfonyl group : This step is crucial for enhancing the compound's solubility and biological activity.
  • Triazolo-pyridazine incorporation : Achieved through cyclization reactions that require careful monitoring of reaction parameters.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Potential

This compound has shown promise in several biological assays:

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant properties .
  • Antiproliferative Effects : In vitro tests have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar triazolo-pyridazine structures have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .

The exact mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Inhibition of Specific Enzymes : Similar compounds have been identified as inhibitors of phosphodiesterases (PDEs), which play a role in cellular signaling pathways related to inflammation and neurodegeneration .
  • Receptor Modulation : The interaction with serotonin receptors may lead to alterations in neurotransmitter levels, contributing to its antidepressant effects.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antidepressant Effects : A study evaluated the binding affinity of various derivatives at serotonin receptors, establishing a correlation between structure and activity. Compounds exhibiting higher affinity also showed enhanced antidepressant-like effects in animal models .
  • Anticancer Activity Assessment : Another research project assessed the antiproliferative activity against A549 lung cancer cells, revealing that certain derivatives induced apoptosis through mitochondrial pathways, evidenced by increased levels of cleaved caspase-3 .

Data Summary

Biological ActivityObservationsReferences
AntidepressantAffinity for 5-HT1A and 5-HT7 receptors
AntiproliferativeIC50 values in low micromolar range against cancer cell lines
Enzyme InhibitionPotential inhibition of PDEs
Apoptosis InductionIncreased cleaved caspase-3 levels in treated cells

Scientific Research Applications

The compound has been investigated for its biological activity, particularly its anticancer properties. The following table summarizes key findings related to its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)2.5Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)3.0Inhibition of cell proliferation
HeLa (Cervical Cancer)5.0Cell cycle arrest and apoptosis

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Lung Cancer Cells :
    • Researchers observed that treatment with the compound resulted in a significant reduction in A549 cell viability at concentrations as low as 2.5 µM. The study attributed this effect to the activation of apoptotic pathways.
  • Breast Cancer Research :
    • In MCF7 cells, the compound demonstrated an IC50 value of 3.0 µM, indicating potent inhibitory effects on cell proliferation. The study highlighted its potential as a lead compound for developing new breast cancer therapies.
  • Cervical Cancer Investigation :
    • A study focusing on HeLa cells revealed that the compound could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

AZD5153: A Bivalent Bromodomain Inhibitor

Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one . Key Differences:

  • Bivalency: AZD5153 binds two bromodomains simultaneously, enhancing potency (IC₅₀ = 4 nM for BRD4) compared to monovalent compounds like the target molecule .
  • Pharmacokinetics: AZD5153 exhibits superior oral bioavailability and in vivo efficacy (tumor growth inhibition in xenografts via c-Myc downregulation) .
  • Substituents: The methoxy group on the triazolopyridazine ring and a phenoxyethyl-piperazine side chain differentiate it from the target compound’s sulfonyl group .
Vitas-M STK651245 (Compound 6)

Structure : N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine .
Key Differences :

  • Substituents : A trifluoromethyl group at position 3 and an indole-ethylamine side chain replace the sulfonyl-piperazine group.
  • Activity: Demonstrates moderate BRD4 inhibition but lower selectivity due to hydrophobic interactions with non-BET proteins .
Enamine Z1220635364 (Compound 7)

Structure : N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine .
Key Differences :

  • Fluorine Position : The 5-fluoroindole group may enhance membrane permeability but lacks the sulfonyl group’s hydrogen-bonding capacity.
  • Potency : Reduced BRD4 affinity compared to sulfonamide derivatives .

Pharmacokinetic and Binding Comparisons

Compound Core Structure Key Substituents Target (IC₅₀) Bioavailability Reference
Target Compound Triazolo[4,3-b]pyridazine 5-Fluoro-2-methoxybenzenesulfonyl BRD4 (N/A) Moderate (pred.)
AZD5153 Triazolo[4,3-b]pyridazine 3-Methoxy, phenoxyethyl-piperazine BRD4 (4 nM) High
Vitas-M STK651245 (6) Triazolo[4,3-b]pyridazine 3-Trifluoromethyl, indole-ethylamine BRD4 (~100 nM) Low
Enamine Z2701558508 (10) Triazolo[4,3-b]pyridazine 3-Cyclopropyl, chloro-fluoroindole BRD4 (N/A) Unknown
Piperazine-STK719914 (24) Triazolo[4,3-b]pyridazine 3-Isopropyl, piperidine-carboxylic acid Non-BET proteins Low

Mechanistic Insights

  • Bivalent vs. Monovalent Binding: AZD5153’s bivalency increases residence time in bromodomains, while the target compound’s monovalent design may limit potency despite improved solubility .
  • Sulfonyl Group Impact : The 5-fluoro-2-methoxybenzenesulfonyl group likely enhances metabolic stability compared to AZD5153’s methoxy group, which undergoes faster hepatic clearance .
  • Triazolopyridazine Modifications : Methyl or trifluoromethyl groups at position 3 (e.g., Compounds 6–8) reduce polarity, compromising water solubility but increasing lipophilicity for blood-brain barrier penetration .

Preparation Methods

Cyclocondensation of 3-Aminopyridazine with Formamide

Heating 3-aminopyridazine with formamide at 180°C for 6 hours induces cyclization, yieldingtriazolo[4,3-b]pyridazine. The reaction is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1).

Halogenation at the 6-Position

Bromination using phosphorus oxybromide (POBr₃) in acetic acid at 60°C introduces a bromine atom at the 6-position, yielding 6-bromo-triazolo[4,3-b]pyridazine. This intermediate facilitates subsequent cross-coupling reactions.

Functionalization of Piperazine

Piperazine derivatives are synthesized through nucleophilic substitution or Buchwald-Hartwig amination.

Preparation of 4-{ Triazolo[4,3-b]Pyridazin-6-yl}Piperazine

6-Bromo-triazolo[4,3-b]pyridazine undergoes Ullmann coupling with piperazine in dimethylformamide (DMF) at 120°C for 24 hours, using copper(I) iodide as a catalyst and potassium carbonate as a base. The product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).

Table 1: Reaction Conditions for Piperazine Coupling

ParameterValue
CatalystCuI (10 mol%)
BaseK₂CO₃ (2 equiv)
SolventDMF
Temperature120°C
Time24 hours
Yield68–72%

Sulfonylation with 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

5-Fluoro-2-methoxybenzene is sulfonylated using chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Sulfonylation of Piperazine

The piperazine intermediate is reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) at 0°C. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds for 12 hours at room temperature. The product is isolated via filtration and recrystallized from ethanol/water.

Table 2: Sulfonylation Optimization Data

ParameterValue
SolventTHF
BaseEt₃N (3 equiv)
Temperature0°C → RT
Time12 hours
Yield85–89%

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient of dichloromethane to 5% methanol. Fractions are analyzed via TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 7.32 (d, J = 2.8 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.15–3.25 (m, 8H, piperazine-CH₂).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A tandem approach couples 6-bromo-triazolopyridazine with piperazine and sulfonyl chloride in a single reactor, reducing isolation steps. Yields are comparable (82%) but require stringent temperature control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Ullmann coupling, achieving 70% yield with reduced reaction time.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the triazolo[4,3-b]pyridazine isomer.

  • Piperazine Over-Sulfonylation : Employing mono-Boc-protected piperazine prevents disubstitution, followed by deprotection with HCl/dioxane.

Scalability and Industrial Feasibility

Kilogram-scale synthesis (as demonstrated in similar piperazine sulfonamides) uses:

  • Solvent Recovery : THF is distilled and reused.

  • Continuous Flow Systems : Enhances safety and yield for sulfonylation steps.

Q & A

Q. Critical Parameters :

  • Temperature control (ambient for CuAAC vs. reflux for sulfonylation).
  • Stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives for complete alkyne conversion) .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and aromatic sulfonyl/triazole signals (δ 7.0–8.5 ppm). ¹⁹F NMR confirms fluorine presence .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular ion peaks (e.g., [M+H]⁺) with theoretical values ensures correct molecular formula .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. Data Interpretation Tips :

  • Compare spectral data with structurally analogous compounds (e.g., triazolo-pyridazine derivatives in ).

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Fluorine Substitution : Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
    • Methoxy Groups : Impact π-π stacking with aromatic residues in target proteins. Replace with -Cl or -CF₃ to test steric/electronic effects .
  • Experimental Design :
    • Synthesize analogs with systematic substituent variations (e.g., para- vs. meta-fluoro).
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 14-α-demethylase (PDB: 3LD6) .

Q. Key Finding :

  • In , fluorophenyl analogs showed 10-fold higher antifungal activity than methoxy derivatives due to enhanced target interaction .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies.
    • Validate enzyme inhibition assays with positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Normalization :
    • Normalize IC₅₀ values to account for variations in assay conditions (e.g., serum concentration, incubation time).
    • Apply statistical tools (e.g., ANOVA) to differentiate significant activity differences .

Q. Case Study :

  • Discrepancies in antifungal activity ( vs. 12) were resolved by adjusting inoculum size and incubation temperature in MIC assays .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to isolate binding proteins from cell lysates .
    • Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Pathway Analysis :
    • Transcriptomics (RNA-seq) to map gene expression changes post-treatment.
    • Western blotting for downstream effectors (e.g., phosphorylated ERK or AKT) .
  • In Silico Studies :
    • Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

Q. Example :

  • used molecular docking to predict triazolo-pyridazine interactions with lanosterol demethylase, guiding subsequent antifungal testing .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

  • Metabolic Hotspot Identification :
    • Perform microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., piperazine N-dealkylation) .
  • Derivatization Strategies :
    • Introduce deuterium at labile C-H bonds (e.g., piperazine methyl groups) to slow oxidative metabolism .
    • Replace methoxy groups with bioisosteres (e.g., trifluoromethyl) to maintain bulk without esterase susceptibility .
  • In Vivo Validation :
    • Pharmacokinetic studies in rodents to compare AUC and half-life of analogs .

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